Atrovirisidone

Description

Contextual Overview of Natural Product Chemistry and Depsidenes

Natural product chemistry has a long history, with traditional medicine providing a foundation for the discovery of many therapeutic agents. nih.govmdpi.comnih.gov The intricate and often unique structures of natural products serve as inspiration for the development of novel drugs and other valuable compounds. nih.govrsc.org Depsidenes, as a specific class of natural products, have garnered attention due to their observed biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov

Significance of Natural Products from Garcinia Species in Scientific Inquiry

The genus Garcinia, belonging to the Clusiaceae family, is widely distributed in tropical regions and is recognized as a rich source of diverse secondary metabolites. nih.govredalyc.orgcore.ac.uk These plants have a history of use in traditional medicine for treating various ailments. mdpi.comnih.govnih.govredalyc.orgcore.ac.uk Phytochemical investigations of Garcinia species have led to the isolation of numerous bioactive compounds, predominantly polyisoprenylated benzophenones, flavonoids, xanthones, and depsidones. nih.govcore.ac.uk These compounds have demonstrated a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, antihyperlipidemic, and anti-diabetic effects, highlighting the therapeutic potential of Garcinia natural products. mdpi.comnih.govnih.govredalyc.orgresearchgate.netnih.govresearchgate.net

Research Landscape of Atrovirisidone and its Analogues

This compound is a prenylated depsidone (B1213741) that has been isolated from the roots of Garcinia atroviridis. researchgate.netnih.govacs.orgacs.orgupm.edu.myscialert.netacs.orgplantaedb.com Research into this compound and its analogues is part of the broader effort to explore the therapeutic potential of natural compounds from Garcinia species. The isolation of this compound, along with other compounds like the benzoquinone atrovirinone (B1243005), from G. atroviridis roots has been reported. researchgate.netnih.govacs.orgacs.org Another prenylated depsidone, this compound B, has also been isolated from the roots of G. atroviridis. researchgate.netnih.govresearchgate.netresearchgate.net

Research findings have indicated that this compound exhibits some cytotoxicity against HeLa cells. nih.govacs.orgacs.orgupm.edu.myscialert.netacs.org this compound B has also demonstrated cytotoxic activity against several human cancer cell lines, including breast (MCF-7), lung (H-460), and prostate (DU-145) cancer cells. scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net Additionally, this compound has shown effectiveness against Bacillus subtilis (both mutant and wild type) in antimicrobial assays. upm.edu.my While this compound and atrovirinone were reported to be only mildly inhibitory towards Bacillus cereus and Staphylococcus aureus in some studies, other research indicated significant inhibitory activity against these bacteria at a dose of 10 µg per disk. researchgate.netnih.govacs.orgacs.orgacs.orgusm.my this compound has also been found to possess stronger antioxidant activity than vitamin E in certain assays. upm.edu.my

The research landscape for this compound and its analogues primarily involves their isolation from natural sources, structural characterization, and evaluation of their biological activities, particularly in the context of antimicrobial and cytotoxic effects. These studies contribute to the understanding of the potential pharmacological applications of depsidones from Garcinia species.

Here is a summary of some research findings on the biological activities of this compound and this compound B:

| Compound | Source | Tested Activity | Cell Lines/Microorganisms Tested | Key Findings | Citations |

| This compound | Garcinia atroviridis roots | Cytotoxicity | HeLa cells | Showed some cytotoxicity. | nih.govacs.orgacs.orgupm.edu.myscialert.netacs.org |

| This compound | Garcinia atroviridis roots | Antimicrobial Activity | Bacillus subtilis (mutant and wild type) | Very effective (MID 10 µ g/disc ). | upm.edu.my |

| This compound | Garcinia atroviridis roots | Antimicrobial Activity | Bacillus cereus, Staphylococcus aureus | Mildly inhibitory in some studies, significant inhibition in others (10 µ g/disk ). | researchgate.netnih.govacs.orgacs.orgacs.orgusm.my |

| This compound | Garcinia atroviridis roots | Antioxidant Activity | Compared to Vitamin E | Showed stronger activity. | upm.edu.my |

| This compound B | Garcinia atroviridis roots | Cytotoxicity | MCF-7 (breast), H-460 (lung), DU-145 (prostate) | Demonstrated cytotoxic activity. | scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net |

| This compound B | Garcinia atroviridis roots | Cytotoxicity | MCF-7 cells | Displayed cytotoxicity with an IC₅₀ value of approximately 23 µM. | nih.gov |

Structure

3D Structure

Properties

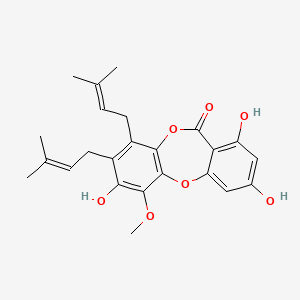

Molecular Formula |

C24H26O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2,7,9-trihydroxy-1-methoxy-3,4-bis(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C24H26O7/c1-12(2)6-8-15-16(9-7-13(3)4)21-23(22(29-5)20(15)27)30-18-11-14(25)10-17(26)19(18)24(28)31-21/h6-7,10-11,25-27H,8-9H2,1-5H3 |

InChI Key |

KGIATYCAIYWYED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)OC)OC3=CC(=CC(=C3C(=O)O2)O)O)CC=C(C)C)C |

melting_point |

75-76°C |

physical_description |

Solid |

Synonyms |

atrovirisidone |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation

Discovery and Isolation of Atrovirisidone from Garcinia atroviridis

This compound was first isolated from the roots of Garcinia atroviridis. researchgate.netnih.govacs.org This discovery was reported alongside the isolation of another novel prenylated compound, the benzoquinone atrovirinone (B1243005). researchgate.netacs.org

Identification from Specific Plant Organs and Extracts

Investigations into Garcinia atroviridis have revealed the presence of this compound primarily in the roots. researchgate.netbio-integration.orgmdpi.commdpi.com Other parts of the plant, including the fruits, leaves, stem bark, and trunk bark, have also been studied for their phytochemical content and biological activities, but this compound has been specifically identified in root extracts. bio-integration.orgmdpi.commdpi.comthegoodscentscompany.com Methanolic extracts of various plant parts of G. atroviridis have been utilized in phytochemical investigations. researchgate.netmdpi.com

Isolation and Purification Methodologies

The isolation of this compound from the roots of Garcinia atroviridis typically involves extraction followed by chromatographic techniques. One reported method involved the purification of a fraction from the root extract using silica (B1680970) gel column chromatography with a gradient system of n-hexane/EtOAc. researchgate.net This process yielded this compound. researchgate.net General methodologies for the isolation of natural products from plant sources often involve initial extraction with solvents of varying polarity, followed by various chromatographic methods such as column chromatography, solid phase extraction (SPE), and high-performance liquid chromatography (HPLC) for further fractionation and purification to obtain highly purified compounds. waters.comfrontiersin.org

Isolation and Characterization of this compound B and Related Analogues

In addition to this compound, a new prenylated depsidone (B1213741) analogue, this compound B, has also been isolated from the roots of Garcinia atroviridis. researchgate.netresearchgate.net this compound B was isolated alongside other compounds, including naringenin (B18129) and 3,8″-binaringenin, from the roots. researchgate.net The characterization of these related analogues contributes to the understanding of the diversity of prenylated depsidones present in G. atroviridis.

Methodologies for Structural Elucidation of this compound

The structural determination of this compound and its analogues relies heavily on spectroscopic techniques. researchgate.netacs.orgresearchgate.net

Application of Spectroscopic Techniques for Structural Determination

The structures of this compound and atrovirinone were determined based on the analysis of spectroscopic data. researchgate.netacs.org Spectroscopic methods commonly employed in the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. numberanalytics.comegyankosh.ac.innih.gov These techniques provide complementary information about the molecular weight, fragmentation pattern, the environment of atoms within the molecule, and the functional groups present. numberanalytics.comegyankosh.ac.innih.gov The structural determination of this compound B was also based on spectral data interpretation. researchgate.net

Comparative Analysis with Known Natural Products

Comparative analysis with known natural products is a crucial step in structural elucidation. By comparing the spectroscopic data of a newly isolated compound with that of known compounds, researchers can identify similarities and differences that aid in proposing and confirming the structure. rsc.org This approach is often used in conjunction with spectroscopic data interpretation to definitively determine the structure of novel compounds like this compound and its analogues.

Biosynthetic Pathways and Precursors of Atrovirisidone

Proposed Biogenetic Origins of Prenylated Depsidenes

Prenylated depsidenes, including atrovirisidone, are thought to originate from polyketide and shikimate pathways, incorporating prenyl units derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govresearchgate.netresearchgate.net The core depsidone (B1213741) structure is typically formed through the esterification of two phenolic acid units. Prenylation, the addition of isoprenoid moieties, is a key step that increases the structural diversity and lipophilicity of these compounds. researchgate.netwur.nl In the case of prenylated depsidenes, this prenylation likely occurs on the phenolic acid precursors or on an intermediate polyketide scaffold before or after depsidone formation. researchgate.net

Identification of Putative Biosynthetic Intermediates

Research on Garcinia atroviridis has led to the isolation of several compounds that are believed to be involved in the biosynthesis of this compound and related metabolites. znaturforsch.comusm.my One such compound is 4-methylhydroatrovirinone, a prenylated hydroquinone (B1673460), which has been suggested as an intermediate in the biosynthesis of this compound and atrovirinone (B1243005). znaturforsch.comusm.my This suggests a possible pathway involving a prenylated hydroquinone or benzoquinone precursor that undergoes further modifications and cyclization to form the depsidone ring system. znaturforsch.com

Putative Biosynthetic Intermediates of this compound

| Compound Name | Proposed Role in Biosynthesis | Source |

| 4-Methylhydroatrovirinone | Putative Intermediate | G. atroviridis roots znaturforsch.comusm.my |

| Atrovirinone | Related Compound | G. atroviridis roots researchgate.netznaturforsch.com |

Enzymatic Transformations and Key Biosynthetic Steps

The biosynthesis of prenylated depsidenes involves several enzymatic transformations. Key steps likely include the enzymatic assembly of the phenolic acid precursors, prenylation catalyzed by prenyltransferases, esterification to form the depsidone linkage, and potentially further modifications such as cyclization, hydroxylation, and O-methylation. researchgate.netwur.nlmdpi.com Aromatic prenyltransferases (aPTs) are crucial enzymes in the prenylation of aromatic natural products, transferring isoprenoid moieties from diphosphate (B83284) donors to aromatic acceptor substrates. researchgate.netwur.nl While specific enzymes involved in this compound biosynthesis have not been fully elucidated, studies on the biosynthesis of other prenylated aromatic compounds provide insights into the potential enzymatic machinery involved. researchgate.netwur.nl

Comparative Biosynthesis of Related Garcinia Metabolites

Garcinia species are known to produce a diverse array of polyisoprenylated benzophenones, xanthones, and depsidones. researchgate.net The co-occurrence of these compound classes in G. atroviridis, such as this compound (a depsidone), atrovirinone (a benzoquinone), and atroviridin (B1252142) (a xanthone), suggests shared biosynthetic origins and enzymatic machinery. researchgate.netznaturforsch.comresearchgate.net It is plausible that these compounds are derived from common precursors, with the branching at certain points in the pathway leading to the different structural classes. For instance, a benzophenone-like intermediate has been proposed in the biosynthesis of atroviridin, a xanthone. researchgate.net The isolation of 4-methylhydroatrovirinone, a prenylated hydroquinone, as a potential intermediate for both this compound and atrovirinone further supports the idea of convergent biosynthetic routes for these related Garcinia metabolites. znaturforsch.comusm.my Comparative studies of the enzymes and genes involved in the biosynthesis of these different classes of compounds in Garcinia could provide a more comprehensive understanding of the biosynthetic pathways and their interrelationships.

Synthetic Approaches to Atrovirisidone and Structural Analogues

Strategies for the Chemical Synthesis of Depsidenes and Related Natural Products

The chemical synthesis of depsidenes and related natural products often involves the formation of ester and ether linkages between substituted phenolic rings. Traditional approaches to depsidone (B1213741) synthesis have employed methods such as Ullmann ether condensation and oxidative coupling of benzophenones to construct the characteristic cyclic depsidone scaffold. publish.csiro.au

One reported strategy for synthesizing the core depsidone structure involves a four-step sequence. This sequence includes copper-catalyzed etherification and subsequent esterification to achieve the necessary ring closure. unca.edu While effective, this method has been noted to provide the depsidone core in low yields. unca.edu

The synthesis of depsides, which are structurally related to depsidones and are considered biosynthetic precursors, has also been explored. An unambiguous total synthesis of various lichen depsides has been achieved through the condensation of appropriately substituted orsellinic acid derivatives and protected phenols, followed by deprotection or secondary reduction. publish.csiro.au

Biomimetic Synthesis Approaches Informed by Biosynthetic Pathways

Biomimetic synthesis strategies aim to emulate natural biosynthetic processes in the laboratory to construct complex molecules. dergipark.org.trekb.eg The biosynthesis of depsidones in nature, particularly in fungi and lichens, is understood to involve polyketide synthases (PKSs) and cytochrome P450 enzymes. mdpi.combiorxiv.orgresearchgate.net A proposed biosynthetic route to depsidones involves the oxidative coupling of depsides. nih.govrsc.org

Inspired by these natural pathways, biomimetic approaches to depsidone synthesis have been developed. One such approach involves a Smiles rearrangement of a precursor meta-depside as a key step. researchgate.netpublish.csiro.aupublish.csiro.au This rearrangement has significant biosynthetic implications, potentially explaining the natural co-occurrence of isostructural depside-depsidone pairs. researchgate.netpublish.csiro.au This biomimetic-type synthesis has been successfully applied to the preparation of lichen depsidones like divaronic acid and stenosporonic acid. researchgate.netpublish.csiro.aupublish.csiro.au

While a specific biomimetic synthesis of atrovirisidone is not detailed in the search results, these general strategies for depsidone biosynthesis and biomimetic synthesis provide a framework for how such an approach might be conceived for this compound, likely involving the oxidative cyclization of a suitably functionalized depside precursor.

Methodological Advancements in Depsidenone Synthesis

Advancements in synthetic methodology have contributed to more efficient and versatile routes for constructing complex natural products like depsidenones. While specific advancements solely focused on "depsidenone" synthesis are not explicitly detailed as a distinct category in the search results, broader progress in the synthesis of depsidones and related compounds is evident.

Improvements in coupling reactions, such as optimized conditions for Ullmann condensation or the development of new catalytic systems for ether and ester formation, contribute to more effective depsidone synthesis. publish.csiro.auunca.edu The exploration of novel reaction mechanisms, such as the biomimetic Smiles rearrangement, represents a significant methodological advancement informed by biosynthetic understanding. researchgate.netpublish.csiro.aupublish.csiro.au

Biological Activities and Mechanistic Investigations of Atrovirisidone

Antimicrobial Activity Research

Investigations into the antimicrobial properties of atrovirisidone have focused on its effects against both bacteria and fungi. nih.govusm.myresearchgate.netupm.edu.myscispace.comscienceopen.com

Investigations into Antibacterial Effects in In Vitro Models

Studies have shown that this compound exhibits inhibitory activity against certain bacterial strains in in vitro models. Specifically, this compound has been found to be mildly inhibitory against Staphylococcus aureus and Bacillus cereus, both of which are Gram-positive bacteria. nih.govusm.myacs.org However, it did not show activity against the Gram-negative bacterium Escherichia coli at a dose of 10 µg per disk. usm.my Another study indicated that this compound was very effective against Bacillus subtilis (mutant type and wild type) at a Minimum Inhibitory Dose (MID) of 10 µ g/disc . upm.edu.my

Studies on Antifungal Properties

Research into the antifungal properties of this compound suggests limited activity. At a dose of 10 µg per disk, this compound did not show inhibitory activity against the fungus Aspergillus ochraceus or the yeast Candida albicans. usm.my

Exploration of Antimicrobial Mechanisms

While the antimicrobial activity of this compound against certain bacteria has been observed, detailed mechanisms underlying these effects are not extensively described in the provided search results.

Cytotoxic Activity Research

This compound has demonstrated cytotoxic activity in various in vitro cellular models, particularly against cancer cell lines. nih.govacs.orgresearchgate.netupm.edu.myresearchgate.netscispace.comscialert.net

In Vitro Cytotoxicity Studies in Cellular Models (e.g., HeLa, MCF-7, DU-145, H-460 cell lines)

This compound has shown cytotoxic effects against HeLa cells (cervical adenocarcinoma cell line). nih.govacs.orgresearchgate.netupm.edu.myscialert.net One study reported an IC₅₀ value of 15 µg/mL for this compound against HeLa cells, which was comparable to the standards doxorubicin (B1662922) (IC₅₀ 11 µg/mL) and colchicine (B1669291) (IC₅₀ 21 µg/mL). upm.edu.my

This compound B, a related prenylated depsidone (B1213741) also isolated from Garcinia atroviridis roots, has shown cytotoxic activity against human breast (MCF-7), human prostate (DU-145), and human lung (H-460) cancer cells. nih.govresearchgate.netresearchgate.netscispace.comnih.gov While the search results primarily highlight this compound B's activity against these cell lines, some sources mention this compound itself in the context of cytotoxic activity against MCF-7, DU-145, and H-460 cells, though often in conjunction with this compound B or crude extracts. researchgate.netscispace.com One source explicitly states that this compound B displayed cytotoxicity in MCF-7 cells with an IC50 value of approximately 23 µM. researchgate.net

The following table summarizes some of the reported cytotoxic activities:

| Compound | Cell Line | IC₅₀ Value | Reference |

| This compound | HeLa | 15 µg/mL | upm.edu.my |

| This compound B | MCF-7 | ~23 µM | researchgate.net |

| This compound B | MCF-7 | 111.02 ± 6.4 µM | researchgate.net |

| This compound B | DU-145 | 24.78 ± 13.4 µM | researchgate.net |

| This compound B | H-460 | 16.11 ± 1.2 µM | researchgate.net |

Note: Different studies may use varying methodologies and units for IC₅₀ values.

Investigation of Cellular Targets and Pathways of Cytotoxicity

The precise cellular targets and pathways responsible for the cytotoxic activity of this compound are not extensively detailed in the provided search results. However, the observed cytotoxicity against cancer cell lines suggests potential interactions with cellular processes critical for cancer cell survival and proliferation. nih.govresearchgate.netupm.edu.myscispace.com Further research is needed to elucidate the specific mechanisms by which this compound exerts its cytotoxic effects.

Antioxidant Research

The antioxidant potential of Garcinia atroviridis extracts and some of its constituents, including this compound, has been investigated. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various health conditions and the deterioration of food products mdpi.commdpi.com.

Assessment of Free Radical Scavenging Capabilities in Chemical Assays

Studies have employed various in vitro chemical assays to evaluate the free radical scavenging activities of compounds. Common assays include the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and the ABTS (2,2-azinobis 3-ethylbenzothiazoline 6-sulfonate) assay, which measure the ability of a substance to neutralize stable free radicals mdpi.comtci-thaijo.orgmdpi.comresearchgate.netresearchgate.net. While general antioxidant activity of G. atroviridis extracts has been reported using these methods, specific data detailing the free radical scavenging capabilities of isolated this compound in these assays were not prominently available in the search results. However, the presence of this compound in antioxidant-rich extracts suggests it may contribute to this activity mdpi.comresearchgate.net.

Mechanistic Insights into Antioxidant Action

The general mechanism of free radical scavenging by antioxidants involves the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it and terminating the radical chain reaction mdpi.com. For phenolic compounds like depsidones, the hydroxyl groups on the aromatic rings are often involved in this process researchgate.net. While specific mechanistic studies on the antioxidant action of this compound were not detailed, the presence of hydroxyl groups in its structure suggests a potential for radical scavenging through hydrogen donation.

Anti-inflammatory Research

Inflammation is a complex biological response involved in many diseases mdpi.com. Research has explored the anti-inflammatory potential of natural compounds, including those from Garcinia species nih.govtci-thaijo.orgdntb.gov.ua.

In Vitro Models for Anti-inflammatory Effects

In vitro models are widely used to study anti-inflammatory effects by assessing the modulation of inflammatory mediators in cell cultures plos.orgmdpi.commdpi.com. These models often involve stimulating cells (such as macrophages or other immune cells) with pro-inflammatory agents like lipopolysaccharide (LPS) and then evaluating the effect of the test compound on the production of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or other inflammatory markers mdpi.commdpi.comfrontiersin.orgfrontiersin.org. While G. atroviridis extracts have shown anti-inflammatory properties, specific in vitro studies detailing the anti-inflammatory effects of isolated this compound were not found in the provided search results.

Molecular Basis of Anti-inflammatory Action

The molecular mechanisms underlying anti-inflammatory action of various compounds often involve the modulation of key signaling pathways such as the NF-κB pathway and MAPK pathways, which regulate the expression of inflammatory genes mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. Inhibition of enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS, is another common mechanism mdpi.comfrontiersin.org. Without specific studies on this compound's anti-inflammatory mechanism, a detailed molecular basis cannot be provided based on the search results. However, as a depsidone, it belongs to a class of compounds that have shown diverse biological activities, including anti-inflammatory effects, potentially through these general mechanisms nih.gov.

Exploration of Other Biological Activities (e.g., Antiviral, Antimalarial)

Beyond antioxidant and anti-inflammatory activities, this compound and other compounds from Garcinia atroviridis have been explored for other biological effects, including antiviral and antimalarial potential.

Studies have investigated the potential of phytochemicals from G. atroviridis as antimalarial agents, particularly against Plasmodium falciparum, the parasite responsible for malaria bio-integration.orgscienceopen.com. An in silico study explored the potential of various compounds from G. atroviridis, including this compound, to target multiple proteins of Plasmodium falciparum bio-integration.orgscienceopen.com. This computational approach assessed the binding affinity of these compounds to key parasite proteins bio-integration.orgscienceopen.com. While this study included this compound, the results highlighted other compounds like quercetin (B1663063) and kaempferol (B1673270) as potential antimalarial candidates based on their binding affinities bio-integration.org. This compound has also been mentioned in the context of antimalarial and cytotoxic depsidones from fungal sources, indicating a broader interest in this compound class for such activities nih.gov.

Research has also touched upon the antiviral potential of G. atroviridis constituents. Flavonoids from Garcinia species have shown antiviral activity against various viruses, including HIV-1, influenza, herpes, and adenoviruses cabidigitallibrary.org. While this compound itself was mentioned as being isolated from the roots, alongside compounds like naringenin (B18129) which has shown antiviral activity, direct studies on the antiviral activity of isolated this compound were not detailed in the provided search results researchgate.netnih.gov. An in silico study screened phytochemical compounds of G. atroviridis as potential anti-Dengue virus (DENV) agents, targeting viral proteins semanticscholar.orgresearchgate.net. This compound was included in this screening, and the study assessed drug-likeness properties and toxicity predictions semanticscholar.orgresearchgate.net.

In Silico Screening and Prediction of Activity

In silico methods, such as virtual screening and molecular docking, play a significant role in the initial stages of drug discovery by predicting the potential biological activities of compounds based on their structures and interactions with target molecules binarystarchem.cabioascent.com. For this compound, in silico studies have been conducted to predict its activity against various biological targets.

One study utilized in silico screening to evaluate phytochemical compounds from G. atroviridis, including this compound, for their potential as antiviral agents against Dengue virus (DENV) semanticscholar.orgresearchgate.net. The study involved filtering compounds based on drug-likeness properties and toxicity prediction using tools like pkCSM semanticscholar.org. Virtual screening using PyRx was employed to assess ligand-protein interactions against DENV proteins, including envelop (E), capsid (C), NS2B/NS3, and NS5 semanticscholar.orgresearchgate.net. This compound was among the compounds evaluated in this in silico analysis researchgate.net.

Another in silico approach involved predicting the antimalarial potential of compounds from G. atroviridis targeting Plasmodium falciparum 3D7 proteins bio-integration.orgscienceopen.com. While this compound B was explicitly listed and evaluated for antimalarial probability using the PASS Online webserver, the search results also mention this compound in the context of compounds isolated from the roots of G. atroviridis being investigated for biological activities researchgate.netbio-integration.orgscienceopen.com. In silico methods like PASS Online predict potential biological activities based on structural similarity to known compounds bio-integration.orgscienceopen.com.

These in silico investigations provide preliminary predictions and insights into the potential biological roles of this compound, guiding further experimental research.

Preliminary In Vitro Models for Novel Biological Effects

In vitro studies are crucial for experimentally validating the biological activities predicted by in silico methods and exploring novel effects in controlled laboratory settings. Preliminary in vitro investigations have explored the cytotoxic potential of this compound.

Research has shown that this compound exhibited a cytotoxic effect against HeLa cells in vitro acs.orgresearchgate.netnih.govmdpi.comresearchgate.net. This finding suggests a potential for this compound in anticancer research, specifically against this cervical cancer cell line.

Another study investigated the antimicrobial activity of this compound. In vitro assays revealed that this compound demonstrated mild inhibitory activity against Bacillus cereus and Staphylococcus aureus, both Gram-positive bacteria acs.orgresearchgate.netusm.my. However, it did not show activity against Escherichia coli (Gram-negative), Aspergillus ochraceus (fungus), or Candida albicans (yeast) at the tested concentration usm.my. This indicates a selective antibacterial effect against certain Gram-positive strains.

While this compound B, a related compound also isolated from G. atroviridis roots, has shown broader cytotoxicity against human breast (MCF-7), lung (H-460), and prostate (DU-145) cancer cells, the specific in vitro studies on this compound highlighted its cytotoxic effect on HeLa cells and selective antibacterial activity researchgate.netmdpi.comnih.govresearchgate.net.

These preliminary in vitro findings demonstrate that this compound possesses biological activities, including cytotoxicity against a specific cancer cell line and selective antibacterial effects, warranting further investigation into its mechanisms and potential therapeutic applications.

Structure Activity Relationship Sar Studies of Atrovirisidone and Its Derivatives

Comparative SAR Analysis of Atrovirisidone and this compound B

A comparative analysis of this compound and this compound B is based on their reported biological activities. This compound has been noted for some cytotoxicity against HeLa cells and mild antibacterial activity against B. cereus and S. aureus. acs.orgresearchgate.net In contrast, this compound B has shown cytotoxic properties against a broader spectrum of cancer cell lines, including MCF-7, DU-145, and H-460. researchgate.netnih.gov Specifically, this compound B exhibited cytotoxicity in MCF-7 cells with an IC50 value of approximately 23 μM. nih.gov This difference in the range and potency of their observed activities suggests that the structural differences between this compound and this compound B are significant enough to influence their biological profiles. Both compounds are prenylated depsidones isolated from the roots of Garcinia atroviridis. usm.myresearchgate.netcabidigitallibrary.orgresearchgate.net While the precise structural variations explicitly linked to the differential activities were not detailed in the search results, the distinct biological profiles observed for this compound and this compound B underscore the importance of comparative SAR in understanding how subtle structural changes within this compound class can lead to variations in biological effects.

Table 1: Cytotoxic Activity of this compound B

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound B | MCF-7 | ~23 | nih.gov |

| This compound B | DU-145 | Not specified | researchgate.net |

| This compound B | H-460 | Not specified | researchgate.net |

Note: IC50 values for DU-145 and H-460 were not specified in the available snippets, only that activity was observed.

Identification of Pharmacophoric Features for Specific Activities

Identifying pharmacophoric features involves pinpointing the essential steric and electronic characteristics of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting a particular biological response. This process is crucial in rational drug design and SAR elucidation. While specific detailed pharmacophoric features for this compound or its derivatives were not explicitly described in the search results, the concept of pharmacophore modeling is utilized in the study of related compounds and targets. For example, pharmacophore models have been employed in virtual screening to identify potential inhibitors targeting enzymes like mPGES-1, which is relevant to the study of depsidones. researchgate.net These models typically involve defining features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are critical for binding. nih.gov The mention of pharmacophore models in the context of this compound B research ufrgs.br suggests that efforts may be underway to define the key structural elements responsible for its observed cytotoxic activity, although the specific features were not detailed in the available information.

Computational Approaches in SAR Elucidation

Computational approaches play a significant role in modern SAR elucidation by providing tools for analyzing molecular structures, predicting properties, and simulating interactions with biological targets. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening are commonly employed. azolifesciences.comroutledge.comnih.govresearchgate.netcollaborativedrug.com These in silico methods can help to identify, explain, and predict structure-activity relationships, although careful interpretation of the results is necessary as they are models. azolifesciences.com Studies on phytochemical compounds from Garcinia atroviridis, the source plant of this compound, have utilized computational methods like molecular docking to explore potential biological activities, such as antimalarial and anti-DENV effects, by assessing binding affinities to target proteins. bio-integration.orgscienceopen.comsemanticscholar.orgresearchgate.netresearchgate.net While specific detailed computational SAR studies focused solely on this compound or its direct synthetic derivatives were not prominently featured in the search results, the application of these computational techniques to compounds from the same plant source and related chemical classes indicates their relevance and potential utility in further elucidating the SAR of this compound. Molecular docking, for instance, can help to understand the potential binding modes and interactions of this compound and its derivatives with target proteins, providing insights into the structural requirements for activity. nottingham.ac.ukmdpi.comnih.gov

Advanced Methodologies and Preclinical Research Models

Application of In Vitro Cell-Based Assays for Mechanistic Studies

In vitro cell-based assays are fundamental tools in the initial stages of natural product research, including studies on Atrovirisidone. These assays utilize cultured cells to investigate the direct effects of a compound on cellular processes, providing insights into its potential mechanisms of action bmglabtech.comnih.gov. By exposing different cell lines to this compound, researchers can assess various cellular responses, such as cell viability, proliferation, migration, apoptosis, and the modulation of specific signaling pathways. Cell-based assays can help unravel the underlying biochemical mechanisms by which a compound exerts its effects in both physiological and pathological states bmglabtech.com. They are a prerequisite for testing drug candidates before moving to in vivo studies bmglabtech.com. These assays have evolved from simple 2D monocultures to more complex 3D multicellular systems that better mimic the in vivo situation bmglabtech.com. Techniques like AlphaScreen®, TR-FRET, or luminescence methods can be used in cell-based assays to measure interactions between targets and ligands bmglabtech.com.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling techniques are increasingly applied in natural product research to complement experimental studies and provide insights at the atomic and molecular levels wikipedia.orgnih.govresearchgate.netnextmol.com. These methods can help predict the behavior of molecules, their interactions with biological targets, and their potential biological activities wikipedia.orgresearchgate.net. Molecular modeling encompasses a range of theoretical and computational methods used to mimic the behavior of molecules wikipedia.org. These techniques are used in fields such as computational chemistry, drug design, and computational biology wikipedia.orgresearchgate.net.

Molecular Docking Simulations for Target Binding

Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a target protein wikipedia.orgeyesopen.complos.orgnih.govmdpi.combiotechrep.irnih.gov. This method computationally simulates the process of a ligand binding to a receptor site, providing insights into potential molecular interactions, including hydrogen bonds and hydrophobic interactions plos.orgnih.gov. The search results indicate that molecular docking has been applied to study phytochemical compounds from Garcinia atroviridis against targets like Plasmodium falciparum proteins, including Pf3D7 proteins bio-integration.orgscienceopen.com. While this compound was listed as a compound from G. atroviridis in one study, the primary focus of the docking analysis presented in the search results was on other compounds for their antimalarial potential bio-integration.orgscienceopen.com. However, the methodology described, involving obtaining 3D structures, ligand minimization, and using software like PyRx and AutoDock Vina, is directly applicable to studying this compound's potential interactions with various biological targets mdpi.combiotechrep.irbio-integration.org. Molecular docking helps identify potential binding sites and can predict binding affinities, often expressed in kcal/mol plos.orgnih.govmdpi.com.

Virtual Screening and Ligand-Based Design

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted interaction with a target or their similarity to known active compounds eyesopen.comresearchgate.netmmsl.cznih.govnih.gov. Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target protein is unknown, relying instead on the information from known active ligands researchgate.netmmsl.cznih.gov. LBVS methods include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis mmsl.cz. The search results mention the use of virtual screening to identify potential antimalarial compounds from G. atroviridis, although the specific results for this compound in this context are not detailed bio-integration.orgscienceopen.com. The general process involves screening databases and prioritizing compounds based on predicted activity or similarity to known active compounds researchgate.netmmsl.cz. This pre-selection process can save time and resources by reducing the number of compounds that need to be tested in vitro mmsl.cz. Ligand-based design focuses on designing new ligands based on the properties of known active compounds eyesopen.comresearchgate.netnih.gov.

Future Directions and Research Gaps in Atrovirisidone Studies

Emerging Research Avenues for Atrovirisidone

Emerging research avenues for this compound are likely to focus on a deeper understanding of its interactions at the molecular level and exploring its potential in new therapeutic areas. Given its reported cytotoxic effects against various cancer cell lines, including HeLa, human breast (MCF-7), lung (H-460), and prostate (DU-145) cancer cells, further studies could delve into specific cancer types and the underlying mechanisms of action researchgate.netnih.gov. The mild inhibitory activity against Staphylococcus aureus and Bacillus cereus also suggests potential for development as an antibacterial agent, particularly in the face of rising antibiotic resistance researchgate.netmdpi.com. Exploring its activity against a broader spectrum of bacterial strains, including drug-resistant ones, represents a significant emerging avenue. Additionally, as a depsidone (B1213741), this compound belongs to a class of compounds known for diverse biological profiles, suggesting potential in areas beyond those already explored, such as anti-inflammatory or antiviral applications, which have been investigated for other Garcinia constituents mdpi.comnih.govmdpi.com.

Unexplored Biological Potentials and Mechanistic Pathways

A significant research gap lies in the comprehensive exploration of this compound's biological potentials and the detailed elucidation of its mechanistic pathways. While some cytotoxic and antibacterial activities have been observed, the precise molecular targets and signaling cascades involved are largely unexplored researchgate.netmdpi.comnih.gov. Understanding these mechanisms is vital for optimizing its effects and minimizing potential off-target interactions. For instance, while cytotoxicity against cancer cells is reported, the specific pathways inducing apoptosis, cell cycle arrest, or other cytotoxic effects need detailed investigation. Similarly, the mechanism behind its antibacterial activity, whether it involves disrupting cell walls, inhibiting protein synthesis, or other pathways, remains to be fully elucidated. Research into its potential antioxidant and anti-inflammatory properties, drawing parallels from other Garcinia compounds and depsidones, could reveal further therapeutic opportunities mdpi.comnih.govresearchgate.net. The potential for this compound to act on multiple targets, as suggested by studies on other phytochemicals from Garcinia atroviridis targeting Plasmodium falciparum proteins, also warrants investigation bio-integration.orgscienceopen.com.

Advancements in Synthetic and Biosynthetic Engineering of Depsidenes

Advancements in the synthetic and biosynthetic engineering of depsidenes, including this compound, are crucial for sustainable production and the generation of analogs with improved properties. While the isolation of this compound from natural sources like Garcinia atroviridis roots has been reported, the efficiency and scalability of this process can be limiting researchgate.netmdpi.combio-integration.org. Chemical synthesis of complex depsidene structures can be challenging. Therefore, exploring and optimizing synthetic routes for this compound is an important future direction. Furthermore, understanding the biosynthetic pathway of this compound in Garcinia atroviridis could pave the way for biosynthetic engineering approaches. Leveraging techniques in synthetic biology and metabolic engineering could enable the production of this compound or novel depsidene analogs in heterologous hosts, offering a more controlled and potentially scalable production method twistbioscience.commdpi.comnih.govnih.govnih.govthermofisher.com. Research into the enzymes involved in depsidene biosynthesis could also allow for the creation of engineered pathways to produce tailored depsidene structures with enhanced bioactivity or pharmacokinetic properties.

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating multi-omics data holds significant potential for a comprehensive understanding of this compound's effects at a systems level. Combining data from genomics, transcriptomics, proteomics, and metabolomics from biological systems treated with this compound can provide a holistic view of its impact on cellular processes quanticate.comnih.govuv.esfrontiersin.orgnih.gov. For example, transcriptomics could reveal which genes are upregulated or downregulated in response to this compound, while proteomics could identify changes in protein abundance and modification. Metabolomics could shed light on altered metabolic pathways. Integrating these layers of data can help identify key pathways and networks affected by this compound, providing insights into its mechanisms of action and potential off-target effects. This approach can also aid in identifying biomarkers of response or toxicity. While multi-omics approaches are increasingly used in natural product research, their application to this compound studies represents a critical future direction to move beyond phenotypic observations towards a deeper molecular understanding.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges and opportunities. One significant challenge is the potentially low yield of this compound from natural sources, necessitating the development of efficient isolation techniques or alternative production methods like synthesis or biosynthesis researchgate.netmdpi.com. Elucidating the complete biosynthetic pathway in Garcinia atroviridis can be complex. Another challenge lies in the detailed mechanistic studies, which require advanced biochemical and cell biology techniques. Furthermore, establishing structure-activity relationships for this compound and its potential analogs requires systematic synthesis or isolation and testing of various derivatives.

Despite these challenges, there are numerous opportunities. The reported biological activities provide a strong basis for further exploration in specific disease areas, such as cancer and infectious diseases researchgate.netresearchgate.netmdpi.comnih.gov. The growing interest in natural product-based drug discovery offers a supportive environment for this compound research researchgate.net. Advancements in analytical techniques, synthetic biology, and multi-omics provide powerful tools to overcome existing research gaps twistbioscience.commdpi.comnih.govnih.govnih.govthermofisher.comquanticate.comnih.govuv.esfrontiersin.orgnih.gov. Collaborative efforts between chemists, biologists, pharmacologists, and engineers can accelerate the pace of discovery and development related to this compound. Exploring novel delivery methods or formulations could also enhance its therapeutic potential. The study of this compound, and depsidenes in general, presents opportunities for discovering novel therapeutic agents and contributing to our understanding of natural product biosynthesis and function.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating Atrovirisidone B from Garcinia atroviridis roots, and how can purity be validated?

- Methodological Answer : Use sequential solvent extraction (e.g., methanol) followed by silica gel column chromatography with gradients of hexane/ethyl acetate for initial isolation . Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectral data matches reported and NMR profiles (Table I in ).

Q. How is the structural elucidation of this compound B achieved using spectroscopic techniques?

- Methodological Answer : Combine 1D/2D NMR (e.g., HMBC, COSY) to assign prenylated depsidone core and substituents. Cross-reference with existing databases (e.g., SciFinder) for analogous compounds. Confirm absolute configuration using circular dichroism (CD) spectroscopy, as applied in studies of related Garcinia-derived flavonoids .

Q. What standardized protocols exist for assessing this compound B’s cytotoxicity in cancer cell lines?

- Methodological Answer : Use MTT or SRB assays on MCF-7 (breast), DU-145 (prostate), and H-460 (lung) cell lines with doxorubicin as a positive control. Report IC values in triplicate, ensuring adherence to cell culture guidelines (e.g., ATCC protocols). Data interpretation should account for variability in cell line responsiveness (Table II in ).

Advanced Research Questions

Q. How can researchers optimize extraction yield and purity of this compound B while minimizing degradation?

- Methodological Answer : Optimize solvent polarity (e.g., ethyl acetate fractionation) and column chromatography parameters (e.g., flow rate, particle size). Monitor stability via LC-MS under varying temperatures and pH. Compare yields across seasonal or geographical variations in plant material .

Q. What strategies resolve contradictions in spectral data during structural analysis of novel this compound analogs?

- Methodological Answer : Address discrepancies (e.g., unexpected HMBC correlations) by synthesizing derivatives or using computational modeling (DFT calculations for NMR chemical shifts). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. How can comparative studies be designed to evaluate this compound B’s bioactivity against structurally related depsidones?

- Methodological Answer : Use a panel of cancer cell lines and non-cancerous cells (e.g., HEK-293) to assess selectivity. Pair with molecular docking studies to correlate cytotoxic activity with interactions at target sites (e.g., topoisomerase II). Include SAR analysis of prenylation patterns .

Q. What statistical approaches are appropriate for validating cytotoxic activity across heterogeneous datasets?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across cell lines. Use principal component analysis (PCA) to identify outliers in biological replicates. Address variability via standardized assay conditions (e.g., passage number, serum concentration) .

Q. How to design mechanistic studies to identify this compound B’s molecular targets and pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated vs. untreated cells. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing of candidate targets (e.g., apoptosis regulators). Include Western blotting for key proteins (e.g., Bcl-2, caspase-3) .

Guidelines for Data Reporting and Replication

- Structural Data : Report and NMR shifts with solvent and instrument frequency (Table I in ).

- Bioactivity : Provide raw data (e.g., dose-response curves) and IC calculations in supplementary materials to enable meta-analysis .

- Ethical Compliance : For studies using human cell lines, document institutional approvals and adherence to biosafety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.